6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid
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Overview
Description
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid is a fluorinated quinoline derivative. This compound is part of the broader family of fluoroquinolones, which are known for their significant antibacterial properties. The incorporation of fluorine atoms into the quinoline structure enhances the biological activity of these compounds, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic substitution of fluorine atoms, which is a key step in the functionalization of polyfluorinated quinolines .
Industrial Production Methods
Industrial production methods for this compound often utilize cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . These methods allow for the large-scale production of the compound, making it accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and nucleophiles . The conditions for these reactions vary, but they often require specific catalysts and controlled temperatures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of fluorine atoms can lead to the formation of various fluorinated quinoline derivatives .
Scientific Research Applications
6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of other fluorinated compounds and as a reagent in various chemical reactions.
Medicine: It is used in the development of drugs for treating bacterial infections, cancer, and other diseases.
Industry: The compound is used in the production of liquid crystals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid involves the inhibition of bacterial DNA-gyrase, an enzyme essential for bacterial DNA replication . By inhibiting this enzyme, the compound prevents the bacteria from reproducing, leading to their eventual death. This mechanism is different from that of other antibiotics, making it effective against strains resistant to other antibacterial drugs .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison
Compared to these compounds, 6-Fluoro-7-trifluoromethyl-quinoline-3-carboxylic acid has unique properties due to the presence of both fluorine and trifluoromethyl groups. These groups enhance its antibacterial activity and make it more effective in penetrating bacterial cell membranes . Additionally, its specific mechanism of action provides an advantage in treating infections caused by antibiotic-resistant bacteria .
Properties
Molecular Formula |
C11H5F4NO2 |
---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
6-fluoro-7-(trifluoromethyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H5F4NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18) |
InChI Key |
IWXQLFNALJICDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)F |
Origin of Product |
United States |
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